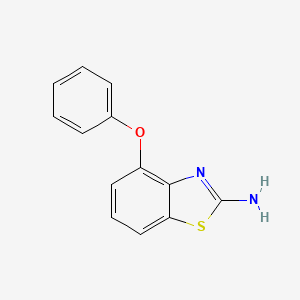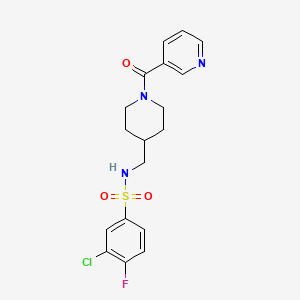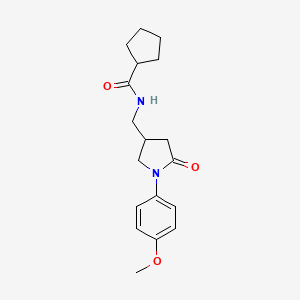
3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole, also known as DMSO-PZ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMSO-PZ belongs to the class of pyrazole compounds and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been studied for its potential applications in various scientific fields. In medicinal chemistry, 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. In addition, 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
In biochemistry, 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been used as a tool for studying protein-protein interactions. It has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways. This binding has been used to study the structure and function of the Crk protein.
In molecular biology, 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been used as a chemical probe for studying the activity of enzymes. It has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression. This inhibition has been used to study the role of histone deacetylase in various biological processes.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been shown to inhibit the activity of histone deacetylase, which leads to changes in gene expression. It has also been shown to bind to the SH3 domain of the protein Crk, which may affect cell signaling pathways.
Biochemical and Physiological Effects
3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, which may make it a potential anti-cancer drug candidate. In addition, 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. This may make it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole in lab experiments is its high purity and stability. This makes it a reliable tool for studying protein-protein interactions and enzyme activity. However, one limitation of using 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole is its potential toxicity. It is important to use appropriate safety precautions when handling 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole to avoid any adverse effects.
Direcciones Futuras
There are several future directions for research on 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole. One area of research is the development of 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole derivatives with improved anti-cancer activity and selectivity. Another area of research is the investigation of the mechanism of action of 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole and its effects on various biological processes. Additionally, 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole may be studied for its potential applications in other fields, such as materials science and environmental science.
Conclusion
In conclusion, 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole has been found to have anti-cancer and anti-inflammatory properties, and it has been used as a tool for studying protein-protein interactions and enzyme activity. While there are some limitations to using 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole in lab experiments, its high purity and stability make it a reliable tool for scientific research. There are several future directions for research on 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole, which may lead to the development of new drugs and the advancement of scientific knowledge.
Métodos De Síntesis
The synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole involves the reaction of 4-nitrophenylhydrazine with 3,5-dimethyl-1-pyrazolecarboxylic acid followed by the addition of sulfur trioxide. The resulting product is then treated with dimethyl sulfoxide to obtain 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole. This synthesis method has been optimized to produce high yields of 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole with high purity.
Propiedades
IUPAC Name |
3,5-dimethyl-1-(4-nitrophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-8-7-9(2)13(12-8)19(17,18)11-5-3-10(4-6-11)14(15)16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOZLOMDALRAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2446643.png)
![N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide](/img/structure/B2446644.png)


![1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine](/img/structure/B2446649.png)


![1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2446654.png)

![7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester](/img/structure/B2446657.png)

![(2S)-2-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B2446662.png)